molecular formula C16H15NO4S2 B2593633 N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide CAS No. 1384819-18-4

N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide

Cat. No. B2593633
CAS RN: 1384819-18-4
M. Wt: 349.42
InChI Key: AVROBHVZFDCCFP-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetamide” is a related compound . It has a molecular weight of 259.71 . Another related compound is “[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)methyl]urea” with a molecular weight of 240.28 .


Molecular Structure Analysis

The InChI code for “2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetamide” is 1S/C10H10ClNO3S/c11-5-10(13)12-8-6-16(14,15)9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,12,13) . For “[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)methyl]urea”, the InChI code is 1S/C10H12N2O3S/c11-10(13)12-5-7-6-16(14,15)9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H3,11,12,13) .

Scientific Research Applications

Sulfonamides in Therapeutic Development

Sulfonamides have been a focal point in the development of various therapeutic agents due to their structural diversity and potential for treating a wide range of diseases. Their primary moiety, the sulfonamide group, has been incorporated into numerous clinically used drugs, showcasing its versatility and significance in medicinal chemistry.

  • Antitumor Activity and Diagnostic Tools : Sulfonamides have been investigated for their antitumor activities, particularly in the context of carbonic anhydrase inhibitors (CAIs) targeting tumor-associated isoforms CA IX/XII. These compounds demonstrate significant antitumor activities and have led to the development of novel drugs and diagnostic tools for cancer treatment. The structural motif of sulfonamides is predicted to play a crucial role in future drug development, emphasizing the ongoing need for novel compounds in this category to address various therapeutic areas, including antiglaucoma and antitumor agents (Carta, Scozzafava, & Supuran, 2012).

  • Environmental Impact and Human Health : The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, posing potential hazards to human health. Research has highlighted the consequences of sulfonamides entering the biosphere, primarily through agricultural activities, and their impact on microbial populations. This underscores the importance of managing their environmental presence to mitigate health risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

  • Antioxidant Capacity and Reaction Pathways : Sulfonamides have also been studied for their antioxidant capacities, particularly through assays like the ABTS/PP decolorization assay. Understanding the reaction pathways of sulfonamides in these contexts is essential for assessing their overall antioxidant potential and application in various antioxidant systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Safety and Hazards

The safety information and MSDS for “2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetamide” and “[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)methyl]urea” can be found on their respective product pages .

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c18-22(19)12-15(14-8-4-5-9-16(14)22)17-23(20,21)11-10-13-6-2-1-3-7-13/h1-11,15,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVROBHVZFDCCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1(=O)=O)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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